molecular formula C12H18 B168765 2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene CAS No. 132380-73-5

2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene

Cat. No. B168765
Key on ui cas rn: 132380-73-5
M. Wt: 162.27 g/mol
InChI Key: FFEXBNSBUHRMOY-UHFFFAOYSA-N
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Patent
US07238818B2

Procedure details

Dry acetone (99.3 mmol, 5.77 g, 7.3 mL) and t-butylcyclopentadiene (50.6 mmol, 6.17 g) were mixed in a dropping funnel and added at room temperature to an ethanol solution (10 mL) of KOH (10.3 mmol, 0.58 g) stirring under nitrogen. After stirring overnight, the golden solution was diluted with ether, washed with 2 N HCl, water, and dried over sodium sulfate. A sample of the crude organic fraction (7.4 g) was taken for analysis (GCMS) showing 90% conversion to the title compound. The product was submitted to distillation. 1H-NMR (CDCl3): δ 1.38 (s, 9H), 2.28 (s, 6H), 6.24 (m, 1H), 6.63 (m, 2H).
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.58 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=O.[C:5]([C:9]1[CH2:13][CH:12]=[CH:11][CH:10]=1)([CH3:8])([CH3:7])[CH3:6].C(O)C.[OH-].[K+]>CCOCC>[C:5]([C:9]1[CH:13]=[CH:12][C:11](=[C:2]([CH3:4])[CH3:1])[CH:10]=1)([CH3:8])([CH3:7])[CH3:6] |f:3.4|

Inputs

Step One
Name
Quantity
7.3 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
6.17 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=CC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.58 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with 2 N HCl, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The product was submitted to distillation

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C=CC(C1)=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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